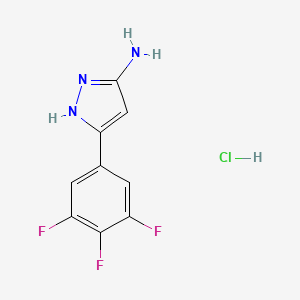
o-(1-Naphthylmethyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(1-Naphthylmethyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C11H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 1-naphthylmethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of o-(1-Naphthylmethyl)hydroxylamine hydrochloride typically begins with 1-naphthylmethyl chloride and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is then extracted using an organic solvent such as dichloromethane, followed by drying and recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix 1-naphthylmethyl chloride and hydroxylamine hydrochloride.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain optimal reaction conditions.
Automated Purification: Employing automated systems for extraction, drying, and recrystallization to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-(1-Naphthylmethyl)hydroxylamine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the hydroxylamine group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of o-(1-Naphthylmethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. The pathways involved depend on the specific reaction or application, but generally, it participates in redox reactions and nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine Hydrochloride: A simpler derivative with similar reactivity but lacking the naphthylmethyl group.
Methoxyamine Hydrochloride: Another derivative with a methoxy group instead of the naphthylmethyl group.
Ethoxyamine Hydrochloride: Similar to methoxyamine but with an ethoxy group.
Uniqueness:
- The presence of the 1-naphthylmethyl group in o-(1-Naphthylmethyl)hydroxylamine hydrochloride imparts unique chemical properties and reactivity compared to other hydroxylamine derivatives.
- Its structure allows for specific interactions in organic synthesis and potential applications in various fields.
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
O-(naphthalen-1-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H |
InChI-Schlüssel |
RUGDBRVEODTQSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


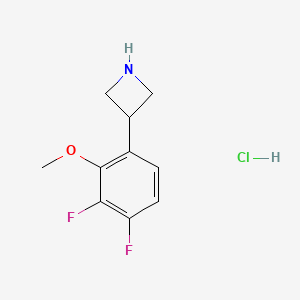
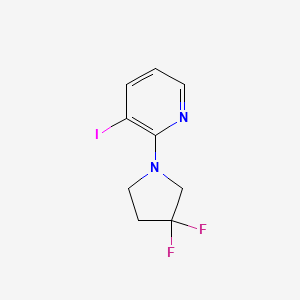
![3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B13715657.png)


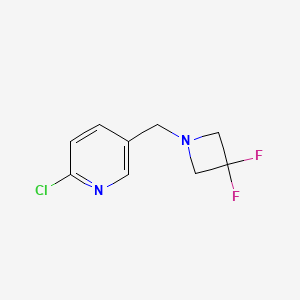
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
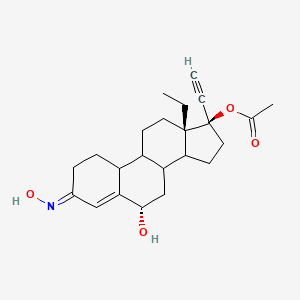
![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
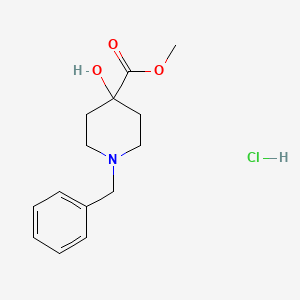
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
